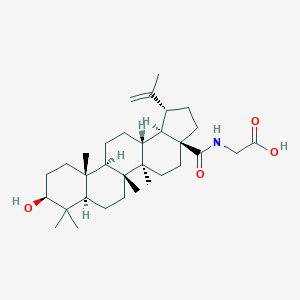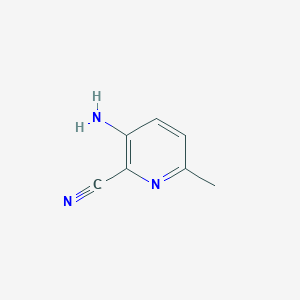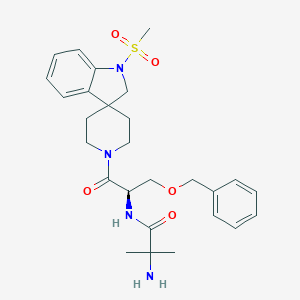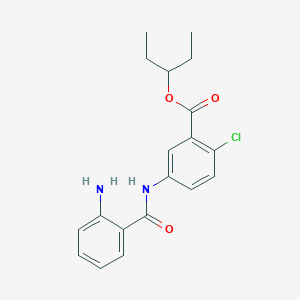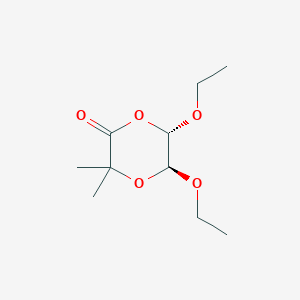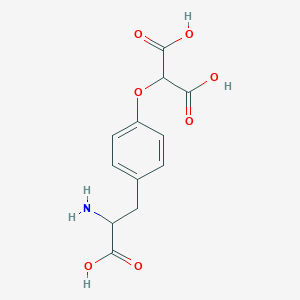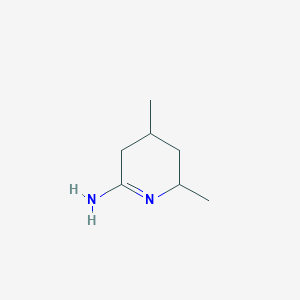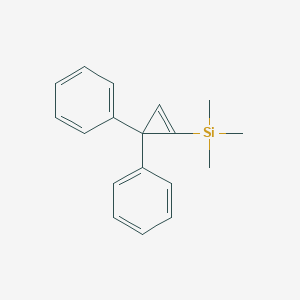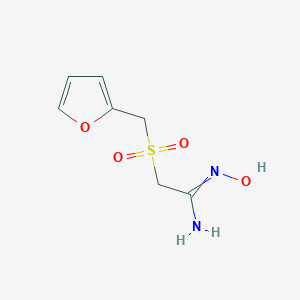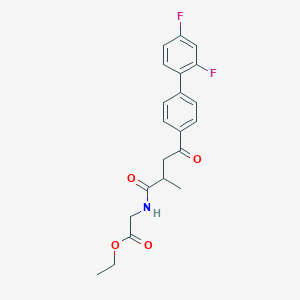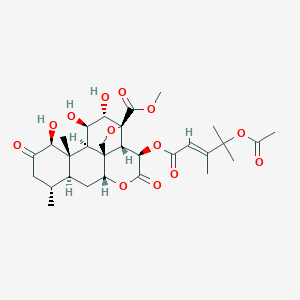
Bruceanol G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bruceanol G is a natural product isolated from the marine sponge, Ircinia sp. It belongs to the guanidine alkaloid family and has been found to possess various biological activities. The compound has been extensively studied for its potential use in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Cytotoxic Activity
Bruceanols, including Bruceanol G, are compounds isolated from the plant Brucea antidysenterica. Research has shown that Bruceanol G exhibits significant cytotoxicity against neoplastic cell lines. For instance, in a study by Imamura et al. (1995), Bruceanol G demonstrated cytotoxic effects against COLO-205 and KB cell lines, indicating its potential in cancer research and therapy (Imamura et al., 1995).
Antibiotic and Antiviral Properties
Bruceanol B, closely related to Bruceanol G, has shown notable antibiotic properties. Lee et al. (2011) found that Bruceanol B generated oxygen radicals in Bacillus subtilis lysates and inhibited the trafficking of viral glycoprotein in virus-infected cells, suggesting a role in combating infections and viruses (Lee et al., 2011).
Wound Healing and Antibacterial Activities
The methanol leaf extract of Brucea antidysenterica, which contains various bruceanols, has been evaluated for wound healing and antibacterial activities. Wolde et al. (2022) reported that solvent fractions of this extract, particularly the aqueous fraction, showed significant efficacy in wound healing and exhibited antibacterial properties (Wolde et al., 2022).
Antitumor Activity
Another aspect of Bruceanol G's potential is in antitumor activity. A study by Cuendet & Pezzuto (2004) discussed bruceantin, derived from Brucea antidysenterica, highlighting its efficacy in inducing apoptosis in leukemia, lymphoma, and myeloma cell lines and suggesting its reevaluation for clinical efficacy against hematological malignancies (Cuendet & Pezzuto, 2004).
Propiedades
Número CAS |
168301-20-0 |
|---|---|
Nombre del producto |
Bruceanol G |
Fórmula molecular |
C30H40O13 |
Peso molecular |
608.6 g/mol |
Nombre IUPAC |
methyl (1R,2S,3R,6R,8S,9R,12S,13S,14R,15R,16S,17S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-12,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadecane-17-carboxylate |
InChI |
InChI=1S/C30H40O13/c1-12-8-16(32)23(35)28(6)15(12)10-17-29-11-40-30(26(38)39-7,24(36)19(34)21(28)29)22(29)20(25(37)41-17)42-18(33)9-13(2)27(4,5)43-14(3)31/h9,12,15,17,19-24,34-36H,8,10-11H2,1-7H3/b13-9+/t12-,15+,17-,19-,20-,21-,22-,23-,24+,28+,29-,30+/m1/s1 |
Clave InChI |
LNFLSPAGUXRAML-GLQLFLDVSA-N |
SMILES isomérico |
C[C@@H]1CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
SMILES |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
SMILES canónico |
CC1CC(=O)C(C2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)(C)OC(=O)C)(OC5)C(=O)OC)O)O)C)O |
Sinónimos |
bruceanol G |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



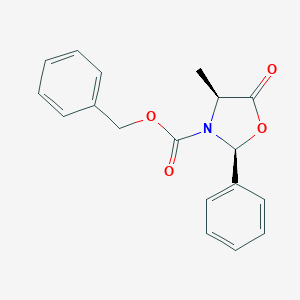
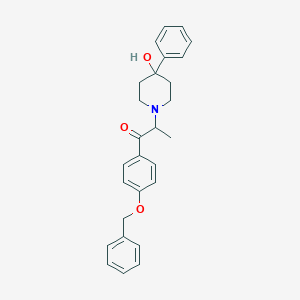
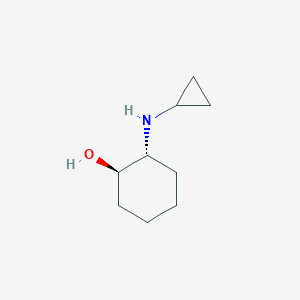
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
